8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
描述
This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core fused with two diketopiperazine rings. The structure features:
- Position 8: A (3,4-dimethylphenyl)sulfonyl moiety, which may influence receptor binding and metabolic stability.
属性
IUPAC Name |
8-(3,4-dimethylphenyl)sulfonyl-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-15-3-8-19(13-16(15)2)31(29,30)25-11-9-22(10-12-25)20(27)26(21(28)24-22)14-17-4-6-18(23)7-5-17/h3-8,13H,9-12,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZASKLOPSQZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 398.5 g/mol. The structural features include a triazaspiro framework that contributes to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 1286718-83-9 |
Antipsychotic Activity
Research indicates that compounds within the triazaspiro[4.5]decane class exhibit significant antipsychotic properties. For instance, a related compound demonstrated efficacy in behavioral pharmacological models predictive of antipsychotic activity while minimizing neurological side effects such as catalepsy in animal studies . This suggests that the structural characteristics of triazaspiro compounds may confer a favorable safety profile.
Prolyl Hydroxylase Inhibition
Another important aspect of this compound's biological activity is its potential as a prolyl hydroxylase (PHD) inhibitor. PHDs play a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are involved in cellular responses to low oxygen levels. Inhibitors like this compound have shown promise in treating conditions such as anemia by enhancing erythropoietin production .
The mechanism by which This compound exerts its effects is likely multifaceted:
- Receptor Binding : The compound may interact with various neurotransmitter receptors, influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : As a PHD inhibitor, it may modulate HIF pathways, leading to increased erythropoiesis.
- Structural Stability : The spirocyclic structure enhances its binding affinity and specificity for target sites.
Case Studies and Research Findings
- Antipsychotic Efficacy : A study on related triazaspiro compounds showed that they effectively reduced self-stimulation behaviors in rats at doses lower than those causing catalepsy, indicating a favorable therapeutic window .
- Erythropoietic Activity : Research highlighted the ability of spirohydantoins to upregulate erythropoietin levels significantly in vivo, demonstrating their potential for treating anemia .
科学研究应用
Prolyl Hydroxylase Inhibition
One of the most significant applications of 8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione lies in its role as an inhibitor of prolyl hydroxylases (PHDs). PHDs are enzymes that regulate hypoxia-inducible factors (HIFs), which play a crucial role in cellular responses to low oxygen levels.
Treatment of Anemia
Research has demonstrated that derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-diones can effectively upregulate EPO levels in vivo. A study indicated that these compounds exhibit robust efficacy as short-acting PHD inhibitors with favorable pharmacokinetic profiles . The ability to modulate EPO production positions this class of compounds as promising candidates for developing new therapies for anemia.
Potential Applications in Oncology
In addition to treating anemia, there is growing interest in the applications of PHD inhibitors in oncology. By stabilizing HIFs, these compounds may enhance tumor growth under hypoxic conditions; however, they could also be leveraged to improve the efficacy of certain cancer therapies that rely on oxygen-sensitive mechanisms.
Case Study 1: Efficacy in Preclinical Models
A comprehensive study evaluated various spirohydantoin derivatives for their ability to inhibit PHD enzymes and promote EPO production in preclinical models. The results showed that specific modifications to the chemical structure significantly enhanced potency and selectivity for PHD inhibition .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Through high-throughput experimentation techniques, researchers conducted a detailed SAR analysis on the triazaspirodecane derivatives. This investigation revealed critical insights into how structural variations influence biological activity, leading to optimized compounds with improved pharmacological profiles .
Table 1: Summary of Key Research Findings on Triazaspirodecane Derivatives
Table 2: Structural Modifications and Their Effects on Activity
| Modification Type | Effect on Activity |
|---|---|
| Sulfonamide Group Addition | Increased binding affinity to PHDs |
| Fluorobenzyl Substitution | Improved pharmacokinetic properties |
相似化合物的比较
Structural and Functional Differences
Key structural variations among analogs occur at positions 3 and 8 of the spirocyclic core, significantly affecting pharmacological profiles:
Key Findings from Analog Studies
- Receptor Selectivity: RS102221’s bulky sulfonamide group confers selectivity for 5-HT2C over 5-HT2A/B receptors, critical for minimizing off-target effects in neuropsychiatric applications . The 4-fluorobenzyl group in the target compound may enhance binding to serotonin or dopamine receptors compared to non-fluorinated analogs (e.g., 8-benzyl derivatives) .
- Therapeutic Potential: WASp-targeting SMC #13 demonstrates specificity for hematopoietic cells, highlighting the role of substituent lipophilicity (indenyl group) in tissue selectivity . Compound R6’s pyrrolidinyl-benzyl substituent enables mTOR pathway modulation, suggesting fluorobenzyl groups (as in the target compound) could similarly influence kinase interactions .
Synthetic Flexibility :
Pharmacokinetic and Physicochemical Considerations
- Lipophilicity : Fluorinated benzyl groups (e.g., 4-fluorobenzyl in the target compound) improve blood-brain barrier penetration compared to methoxy or hydroxy analogs .
- Metabolic Stability : Sulfonyl groups (e.g., in RS102221 and the target compound) may reduce oxidative metabolism, enhancing half-life .
- Molecular Weight : Most analogs fall within 400–500 Da, adhering to Lipinski’s rule for oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
